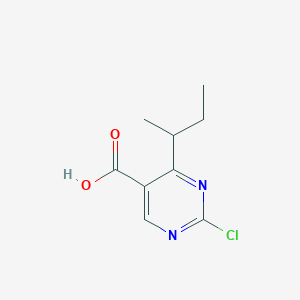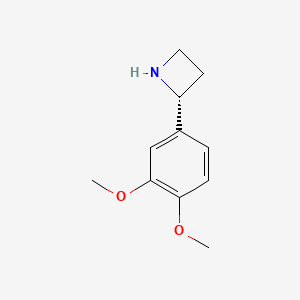
2-(3-Methylpyridin-2-yl)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylpyridin-2-yl)malononitrile is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and a malononitrile group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)malononitrile typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity .
化学反応の分析
Types of Reactions
2-(3-Methylpyridin-2-yl)malononitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine alcohols or amines.
Substitution: Amides, esters, or other functionalized pyridine derivatives.
科学的研究の応用
2-(3-Methylpyridin-2-yl)malononitrile has several scientific research applications:
作用機序
The mechanism of action of 2-(3-Methylpyridin-2-yl)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2-Methylpyridin-3-yl)malononitrile
- 2-(4-Methylpyridin-2-yl)malononitrile
- 2-(3-Ethylpyridin-2-yl)malononitrile
Comparison
2-(3-Methylpyridin-2-yl)malononitrile is unique due to the specific positioning of the methyl group and the malononitrile moiety, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability profiles. These differences can be leveraged to tailor the compound for specific applications in research and industry.
特性
分子式 |
C9H7N3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
2-(3-methylpyridin-2-yl)propanedinitrile |
InChI |
InChI=1S/C9H7N3/c1-7-3-2-4-12-9(7)8(5-10)6-11/h2-4,8H,1H3 |
InChIキー |
AYEDDEUMFSZWBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12947455.png)


![2-Amino-2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B12947494.png)

![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)


![5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12947509.png)
![1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B12947513.png)



